molecular formula C13H16O4 B12277642 Propanedioic acid, ethylphenyl-, dimethyl ester CAS No. 88253-95-6

Propanedioic acid, ethylphenyl-, dimethyl ester

Cat. No.: B12277642
CAS No.: 88253-95-6
M. Wt: 236.26 g/mol
InChI Key: NKCLMVJSYCXQLT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Methyl ester protons: δ 3.65–3.75 ppm (singlet, 6H, -COOCH₃).
    • Ethylphenyl group:
      • Methylene protons (-CH₂CH₂C₆H₅): δ 2.50–2.70 (multiplet, 4H).
      • Aromatic protons: δ 7.15–7.35 (multiplet, 5H, C₆H₅).
  • ¹³C NMR :
    • Carbonyl carbons: δ 168–170 ppm.
    • Methyl ester carbons: δ 52–53 ppm.
    • Aromatic carbons: δ 125–140 ppm.

Infrared (IR) Spectroscopy

  • Strong carbonyl (C=O) stretches: 1735–1745 cm⁻¹.
  • C-O ester vibrations: 1240–1280 cm⁻¹.
  • Aromatic C-H stretches: 3050–3100 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 236 (C₁₃H₁₆O₄⁺).
  • Fragment ions:
    • m/z 177: Loss of one methyl ester group (-COOCH₃).
    • m/z 105: Phenylethyl ion (C₆H₅CH₂CH₂⁺).

Computational Chemistry: DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) calculations on related malonate esters reveal key electronic properties:

  • HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity suitable for electrophilic substitutions.
  • Electrostatic Potential Maps : Highlight nucleophilic sites at the carbonyl oxygen atoms and electrophilic regions at the central carbon (Figure 2).

Key Findings :

  • The ethylphenyl group delocalizes electron density into the aromatic ring, reducing the electrophilicity of the central carbon compared to unsubstituted malonates.
  • Methyl ester groups stabilize the molecule via hyperconjugation, as evidenced by Natural Bond Orbital (NBO) analysis.

Figure 2 : DFT-calculated HOMO (left) and LUMO (right) orbitals, showing electron density distribution.

Properties

IUPAC Name

dimethyl 2-ethyl-2-phenylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-13(11(14)16-2,12(15)17-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCLMVJSYCXQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453080
Record name Propanedioic acid, ethylphenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88253-95-6
Record name Propanedioic acid, ethylphenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

Phenylmalonic acid undergoes esterification with methanol in the presence of acidic catalysts such as anhydrous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The reaction typically proceeds in benzene or toluene under reflux conditions (60–65°C for 5 hours), achieving yields up to 94% . Key parameters include:

  • Molar ratio : Excess methanol (10:1 relative to phenylmalonic acid) minimizes decarboxylation side reactions.
  • Catalyst loading : A 3:1 molar ratio of H₂SO₄ to phenylmalonic acid enhances esterification efficiency.

Mechanism :

  • Protonation of the carboxylic acid group by H⁺.
  • Nucleophilic attack by methanol, forming a tetrahedral intermediate.
  • Elimination of water to yield the ester.

Stepwise One-Reactor Synthesis

A streamlined process combines carbonation and esterification in a single reactor:

  • Metalation : Chlorobenzene reacts with dispersed sodium in toluene to form phenylsodium.
  • Carbonation : Introduction of CO₂ at 30–50°C generates disodium phenylmalonate.
  • Esterification : Methanol and HCl convert the sodium salts to dimethyl phenylmalonate.
    Yield : 65–70% overall yield from chlorobenzene.

Malonic Ester Synthesis via Enolate Alkylation

Enolate Formation

Dimethyl malonate is deprotonated using sodium ethoxide (NaOEt) or similar bases, forming a resonance-stabilized enolate.

Alkylation with Benzyl Electrophiles

The enolate reacts with benzyl halides (e.g., benzyl bromide) in an Sₙ2 mechanism. For example:

  • Reagents : Dimethyl malonate, NaOEt, benzyl bromide.
  • Conditions : Reflux in ethanol (4–6 hours).
    Yield : 80–85% for mono-alkylation.

Limitations :

  • Tertiary alkyl halides undergo elimination rather than substitution.
  • Aryl halides require copper(I) iodide or cesium carbonate to enhance reactivity.

Claisen Condensation and Decarbonylation

Condensation with Diethyl Oxalate

Ethyl phenylacetate reacts with diethyl oxalate in the presence of sodium ethoxide, forming diethyl phenyloxalylacetate. Subsequent decarbonylation at elevated temperatures yields diethyl phenylmalonate.

Adaptation for Dimethyl Ester :

  • Replace diethyl oxalate with dimethyl oxalate.
  • Use methanol instead of ethanol for esterification.
    Yield : ~85% after distillation.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield Advantages Disadvantages
Acid-catalyzed esterification Phenylmalonic acid, methanol HCl/H₂SO₄, 60°C, 5 hours 87–94% High purity; minimal equipment Decarboxylation risk
One-reactor synthesis Chlorobenzene, CO₂, methanol Sodium dispersion, HCl 65–70% Economical; scalable Complex sodium handling
Malonic ester synthesis Dimethyl malonate, benzyl halide NaOEt, ethanol, reflux 80–85% Versatile for alkyl groups Poor reactivity with aryl halides
Claisen condensation Ethyl phenylacetate, dimethyl oxalate Sodium methoxide, heat 85% Avoids decarboxylation Multi-step; costly reagents

Critical Considerations in Industrial Production

Catalyst Selection

  • HCl vs. H₂SO₄ : HCl offers higher yields (94%) but requires anhydrous conditions.
  • Phase-transfer catalysts : Tetrabutylammonium bromide improves reaction rates in biphasic systems.

Solvent Systems

  • Benzene/toluene : Enhance esterification but pose toxicity concerns.
  • Methanol/ethanol : Act as solvents and reactants, simplifying purification.

Decarboxylation Mitigation

  • Low-temperature esterification (≤60°C) reduces CO₂ loss.
  • Rapid neutralization of sodium salts prevents acid-induced degradation.

Emerging Methodologies

Catalytic Carbonylation

A novel approach uses chloroacetate, carbon monoxide, and methanol under palladium catalysis to synthesize dimethyl malonate derivatives in one step. While promising, harsh conditions (high pressure, >100°C) limit industrial adoption.

Enzymatic Esterification

Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives, though yields remain suboptimal (≤60%).

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, ethylphenyl-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Hydrolysis: Ethylphenylmalonic acid.

    Reduction: Ethylphenylpropanediol.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

Propanedioic acid, ethylphenyl-, dimethyl ester serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Synthetic Pathways : It is involved in various chemical reactions such as esterification and Michael addition. For example, it can be used to synthesize biologically active compounds through asymmetric synthesis techniques .
  • Polymer Production : The compound is used in creating polymers and resins due to its ability to undergo polymerization reactions effectively.

Biology

Research on this compound has revealed potential biological activities:

  • Enzyme Interactions : Studies have indicated that this compound may interact with specific enzymes, suggesting potential roles in biochemical pathways.
  • Pharmacological Potential : Ongoing research aims to explore its efficacy as a drug precursor or active pharmaceutical ingredient. Its derivatives are being investigated for therapeutic applications.

Medicine

In the medical field, this compound is being evaluated for:

  • Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals. Its derivatives have shown promise in treating various conditions due to their biological activity.
  • Active Pharmaceutical Ingredients : Research is focused on its potential as an active ingredient in medications, particularly in formulations requiring specific pharmacokinetic profiles.

Industry

The industrial applications of this compound include:

  • Chemical Manufacturing : It is used in the production of various industrial chemicals and intermediates due to its reactivity and stability under different conditions.
  • Agricultural Chemicals : The compound may also play a role in synthesizing agrochemicals, including pesticides and herbicides .

Case Study 1: Synthesis of Biologically Active Compounds

In a recent study published in Topics in Current Chemistry, researchers utilized this compound as an intermediate for synthesizing novel compounds with potential anti-cancer properties. The study highlighted the efficacy of the synthesized compounds against specific cancer cell lines, demonstrating the compound's utility in drug discovery .

Case Study 2: Polymer Applications

A research project conducted at a leading chemical institute explored the use of this compound in developing biodegradable polymers. The findings indicated that incorporating this compound improved the mechanical properties of the resulting materials while maintaining environmental sustainability.

Mechanism of Action

The mechanism of action of propanedioic acid, ethylphenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Dimethyl Malonate (Propanedioic Acid, Dimethyl Ester)

  • Molecular Formula : C₅H₈O₄
  • Molecular Weight : 132.11 g/mol
  • Key Properties: Volatility: Detected in GC-MS analyses of Spirulina platensis extracts, with a retention time (RT) of 0.58 min and an area percentage of 0.31% . Partition Coefficient: Predicted log KOW (octanol-water) values range from 0.04 to 0.13, indicating moderate hydrophobicity . Applications: Used in asymmetric catalysis (e.g., Michael additions) and as a precursor for coumarin derivatives .

Diethyl Malonate (Propanedioic Acid, Diethyl Ester)

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • Key Properties :
    • Volatility : Higher molecular weight reduces volatility compared to dimethyl malonate.
    • Reactivity : Preferred in Claisen condensations due to enhanced steric bulk and slower hydrolysis rates .
    • Environmental Persistence : Classified as low-priority by the U.S. EPA due to moderate biodegradability .

Dimethyl Ethylidenemalonate (Propanedioic Acid, 2-Ethylidene-, Dimethyl Ester)

  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.15 g/mol
  • Key Properties: Structure: Contains an ethylidene group (CH₂=CH-) on the central carbon, enhancing electrophilicity for Diels-Alder reactions . Applications: Used in polymer crosslinking and as a dienophile in organic synthesis .

Dimethyl (2-Methoxyphenoxy)malonate

  • Molecular Formula : C₁₂H₁₄O₆
  • Molecular Weight : 254.24 g/mol
  • Key Properties: Substituent Effects: The methoxyphenoxy group increases aromaticity and steric hindrance, altering solubility and reactivity . Applications: Potential use in agrochemicals and pharmaceuticals due to its phenolic ether moiety .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) log KOW Key Applications
Dimethyl Malonate C₅H₈O₄ 132.11 0.04–0.13 Catalysis, flavorants
Diethyl Malonate C₇H₁₂O₄ 160.17 1.02* Pharmaceuticals, dyes
Dimethyl Ethylidenemalonate C₇H₁₀O₄ 158.15 N/A Polymer chemistry
Dimethyl (2-Methoxyphenoxy)malonate C₁₂H₁₄O₆ 254.24 N/A Bioactive synthesis

*Estimated from analog data .

Reactivity and Stability

  • Hydrolysis Sensitivity : Dimethyl malonate hydrolyzes faster than diethyl malonate due to lower steric hindrance .
  • Thermal Stability: Ethylidenemalonate derivatives decompose at elevated temperatures, releasing volatile fragments (e.g., ethanol, acetaldehyde) .
  • Catalytic Behavior: Nano ferrite catalysts enhance the ozonation of malonate esters, producing benzaldehyde and acetic acid derivatives .

Environmental and Toxicological Profiles

  • Dimethyl Malonate : Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause respiratory irritation upon pyrolysis .
  • Diethyl Malonate: Classified as non-carcinogenic; exhibits moderate ecotoxicity in aquatic systems .
  • Ethylidenemalonate: Limited toxicity data; combustion byproducts (e.g., acetaldehyde) are hazardous .

Biological Activity

Propanedioic acid, ethylphenyl-, dimethyl ester, commonly referred to as methylphenylmalonate, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties and biochemical interactions. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : The compound is characterized by its structure as a dimethyl ester of propanedioic acid with an ethylphenyl group. This unique configuration contributes to its reactivity and biological activity.

Molecular Formula : C12_{12}H14_{14}O4_{4}

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The ester groups can undergo hydrolysis to release the corresponding acids, which may participate in biochemical reactions. The phenyl group enhances the compound's stability and reactivity, making it a useful intermediate in organic synthesis and potential therapeutic applications.

Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of propanedioic acids exhibit antimicrobial properties. Methylphenylmalonate has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
  • Pharmacological Effects : The compound is being investigated for its role as a drug precursor or active pharmaceutical ingredient. Its interactions with enzymes and other biological molecules are critical for understanding its therapeutic potential.
  • Inhibitory Effects : Some studies have highlighted the compound's inhibitory effects on specific enzymes, which could be leveraged in treating conditions like cancer and infections caused by resistant strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple microbial strains,
Enzyme InhibitionInhibits specific enzymes related to cancer ,
AntifungalPotential activity against fungal pathogens
AnticancerShows promise in reducing tumor cell viability

Case Study 1: Antimicrobial Efficacy

A study demonstrated that methylphenylmalonate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of methylphenylmalonate revealed that it inhibited the proliferation of prostate cancer cells in vitro. The study utilized various concentrations to determine the effective dose that led to a significant reduction in cell viability, emphasizing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds like dimethyl malonate and diethyl malonate. The presence of both methyl and phenyl groups in its structure provides distinct reactivity and stability:

CompoundStructure TypeNotable Activity
This compoundDimethyl ester with phenyl groupAntimicrobial, anticancer
Dimethyl malonateSimple dimethyl esterLimited biological activity
Diethyl malonateSimple diethyl esterUsed in organic synthesis

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